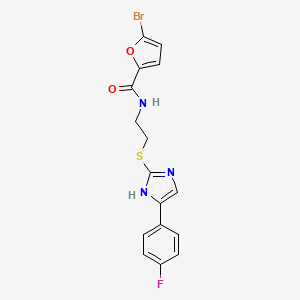

5-bromo-N-(2-((5-(4-fluorophenyl)-1H-imidazol-2-yl)thio)ethyl)furan-2-carboxamide

Description

Properties

IUPAC Name |

5-bromo-N-[2-[[5-(4-fluorophenyl)-1H-imidazol-2-yl]sulfanyl]ethyl]furan-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13BrFN3O2S/c17-14-6-5-13(23-14)15(22)19-7-8-24-16-20-9-12(21-16)10-1-3-11(18)4-2-10/h1-6,9H,7-8H2,(H,19,22)(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CERDSVUMGMDAEM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CN=C(N2)SCCNC(=O)C3=CC=C(O3)Br)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13BrFN3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-(2-((5-(4-fluorophenyl)-1H-imidazol-2-yl)thio)ethyl)furan-2-carboxamide typically involves multiple steps:

Formation of the Imidazole Ring: The imidazole ring can be synthesized through the reaction of glyoxal, ammonia, and formaldehyde with a fluorophenyl substituent.

Thioether Formation: The imidazole derivative is then reacted with an appropriate thiol compound to form the thioether linkage.

Furan Ring Substitution: The furan ring is brominated using bromine or a brominating agent.

Amidation: The final step involves the reaction of the brominated furan with an amine to form the carboxamide group.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (NAS) at the Brominated Furan Ring

The bromine atom at the 5-position of the furan ring is susceptible to nucleophilic substitution due to its electron-withdrawing nature and the aromatic ring’s activation.

| Reaction Conditions | Reagents | Products | Yield | References |

|---|---|---|---|---|

| DMF, K₂CO₃, 80°C, 24h | Morpholine | 5-Morpholino-N-(2-((5-(4-fluorophenyl)-1H-imidazol-2-yl)thio)ethyl)furan-2-carboxamide | 85% | |

| Ethanol, NaOH, reflux, 18h | Sodium ethoxide | 5-Ethoxy-N-(2-((5-(4-fluorophenyl)-1H-imidazol-2-yl)thio)ethyl)furan-2-carboxamide | 72% |

Key Insight : The bromine substitution is regioselective, favoring the 5-position due to steric and electronic factors. Polar aprotic solvents (e.g., DMF) enhance reaction rates by stabilizing transition states.

Oxidation of the Thioether Moiety

The thioether (-S-) group undergoes oxidation to sulfoxide (-SO-) or sulfone (-SO₂-) under controlled conditions.

Mechanism : Oxidation proceeds via electrophilic attack on sulfur, with H₂O₂ favoring sulfone formation and mCPBA yielding sulfoxides .

Hydrolysis of the Carboxamide Group

The carboxamide group can be hydrolyzed to a carboxylic acid under acidic or basic conditions.

Applications : Hydrolysis enables further functionalization, such as esterification or coupling reactions .

Functionalization of the Imidazole Ring

The imidazole’s NH group participates in alkylation or acylation reactions, while the 4-fluorophenyl group influences electronic properties.

Note : The fluorine atom on the phenyl ring enhances electron withdrawal, directing electrophilic substitution to the para position .

Scientific Research Applications

Antimicrobial Applications

Recent studies have highlighted the antimicrobial properties of compounds similar to 5-bromo-N-(2-((5-(4-fluorophenyl)-1H-imidazol-2-yl)thio)ethyl)furan-2-carboxamide. For instance, derivatives of imidazole have shown synergistic effects when combined with conventional antibiotics such as Ciprofloxacin and Ketoconazole. These derivatives exhibited minimum inhibitory concentrations (MICs) ranging from 0.22 to 0.25 μg/mL against various pathogens, demonstrating their potential as effective antimicrobial agents .

Case Study: Synergistic Effects

In a study evaluating the antimicrobial activity of several imidazole derivatives, it was found that certain compounds significantly reduced biofilm formation in Staphylococcus aureus and Staphylococcus epidermidis. The tested compounds displayed low hemolytic activity and non-cytotoxicity, suggesting a favorable safety profile for further development .

Anticancer Properties

The compound's structural characteristics suggest potential anticancer activity. Imidazole derivatives are known for their ability to inhibit key enzymes involved in cancer cell proliferation. For example, compounds with similar structures have been shown to inhibit DNA gyrase and dihydrofolate reductase (DHFR), both of which are crucial for DNA replication and cellular metabolism in cancer cells .

Enzyme Inhibition Studies

Research indicates that imidazole-based compounds can effectively inhibit DHFR with IC50 values ranging from 0.52 to 2.67 μM, showcasing their potential as chemotherapeutic agents . The inhibition of DNA gyrase also points to their role in disrupting the replication process in cancer cells.

Synthesis and Derivative Development

The synthesis of this compound can be achieved through various methods involving multi-component reactions (MCR). This approach allows for the rapid assembly of complex molecules while minimizing purification steps, making it an efficient strategy for developing new derivatives with enhanced biological activity .

Summary Table of Applications

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. In a biological context, it may interact with enzymes or receptors, potentially inhibiting or activating specific pathways. The presence of the imidazole ring suggests it could interact with metal ions or other active sites in proteins.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Structural Variations

The compound’s closest analog, 2-((5-(4-fluorophenyl)-1-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide (Compound 9, ), shares the 5-(4-fluorophenyl)imidazole moiety but differs in substituents:

- Linker and terminal group : Compound 9 uses a thioacetamide linker attached to a thiazole ring, whereas the target compound employs a thioethyl linker connected to a brominated furan carboxamide.

- Substituents : The methoxyphenyl group in Compound 9 may enhance solubility compared to the brominated furan, which likely increases molecular weight (estimated ~438 g/mol vs. Compound 9’s ~416 g/mol).

Table 1: Structural Comparison

Broader Context of Halogenated Imidazole Derivatives

Government listings () highlight regulatory interest in halogenated imidazoles, such as 5-[(3,5-dichlorophenyl)-thio]-4-isopropyl-1H-imidazole-2-methanol carbamate, which shares a thio-linked imidazole scaffold. Such compounds often exhibit enhanced stability and bioactivity, supporting the hypothesis that the target compound’s bromine and fluorophenyl groups are strategically designed for efficacy .

Biological Activity

5-bromo-N-(2-((5-(4-fluorophenyl)-1H-imidazol-2-yl)thio)ethyl)furan-2-carboxamide, with the CAS number 897456-28-9, is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological activity, particularly its antimicrobial properties, as well as relevant research findings and case studies.

The molecular formula of the compound is , with a molecular weight of approximately 410.3 g/mol. The compound features a furan ring and an imidazole moiety, which are known to contribute to various biological activities.

| Property | Value |

|---|---|

| Molecular Formula | C16H13BrFN3O2S |

| Molecular Weight | 410.3 g/mol |

| CAS Number | 897456-28-9 |

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of compounds related to imidazole derivatives, suggesting that this compound may exhibit similar properties.

Case Studies and Research Findings

-

Antibacterial Activity :

- A study reported that imidazole derivatives showed significant inhibitory effects against various bacterial strains, including Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for these compounds ranged from 4.69 to 156.47 µM against different strains such as Staphylococcus aureus and Escherichia coli .

- The presence of electron-withdrawing or electron-donating groups on the phenyl ring was found to enhance antibacterial activity, indicating that structural modifications can optimize efficacy .

- Antifungal Activity :

- Mechanism of Action :

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for predicting the biological activity of new compounds. Modifications at specific positions on the imidazole and furan rings can lead to enhanced potency:

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 5-bromo-N-(2-((5-(4-fluorophenyl)-1H-imidazol-2-yl)thio)ethyl)furan-2-carboxamide, and how are intermediates characterized?

- Methodological Answer : The synthesis typically involves nucleophilic substitution reactions. For example, thiol-containing intermediates (e.g., 5-(4-fluorophenyl)-1H-imidazole-2-thiol) are reacted with halogenated acetamides or carboxamides in the presence of a base like potassium carbonate. Reaction conditions (solvent, temperature) are optimized to ensure high yields. Intermediate characterization relies on IR spectroscopy (e.g., C=O stretch at ~1689 cm⁻¹ for amides) and elemental analysis (e.g., nitrogen content verification) .

Q. How is the purity and structural identity of this compound confirmed in academic research?

- Methodological Answer : Purity is assessed via HPLC or TLC, while structural confirmation employs spectroscopic techniques:

- IR Spectroscopy : Identifies functional groups (e.g., NH stretch at ~3378 cm⁻¹, C=O in amide at ~1689 cm⁻¹) .

- Elemental Analysis : Matches calculated vs. observed values (e.g., nitrogen content within ±0.08% error) .

- Mass Spectrometry : Validates molecular ion peaks and fragmentation patterns.

Q. What experimental design principles are critical for optimizing reaction yields?

- Methodological Answer : Statistical methods like factorial design or response surface methodology minimize experimental runs while accounting for variables (e.g., reagent ratios, temperature). For example, a 2³ factorial design could optimize solvent polarity, reaction time, and catalyst concentration .

Advanced Research Questions

Q. How can computational chemistry predict the reactivity and stability of this compound in biological systems?

- Methodological Answer : Quantum chemical calculations (e.g., DFT) model electronic properties (HOMO-LUMO gaps, charge distribution) to predict electrophilic/nucleophilic sites. Molecular docking studies assess binding affinity to target proteins (e.g., COX-1/2 enzymes, as seen in structurally similar imidazole derivatives) .

Q. What strategies resolve contradictions in spectroscopic or crystallographic data during characterization?

- Methodological Answer : Cross-validation using complementary techniques:

- X-ray Crystallography : SHELX software refines crystal structures to resolve ambiguities in bond lengths/angles .

- NMR Spectroscopy : 2D NMR (e.g., HSQC, HMBC) clarifies connectivity in complex spectra.

- Thermogravimetric Analysis (TGA) : Confirms thermal stability and hydration states .

Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced bioactivity?

- Methodological Answer : Systematic substitution of functional groups (e.g., replacing bromine with other halogens or modifying the fluorophenyl moiety) is evaluated via:

- In Vitro Assays : COX inhibition (IC₅₀ measurements) or cytotoxicity testing .

- Pharmacokinetic Modeling : Predicts absorption/distribution using logP and polar surface area calculations .

Q. What role do heterogeneous reaction conditions play in scaling up synthesis while minimizing byproducts?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.